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Compound of Interest

Compound Name: 2-Cyclopentylpropanoic acid

Cat. No.: B2468014

An In-Depth Technical Guide on the Theoretical Properties of 2-Cyclopentylpropanoic Acid

This guide provides a comprehensive examination of the theoretical and computationally
predicted properties of 2-Cyclopentylpropanoic acid (CAS No: 7028-22-0). Designed for
researchers, medicinal chemists, and drug development professionals, this document moves
beyond a simple data summary to explain the causality behind the numbers, offering insights
into how these theoretical properties influence the molecule's potential applications and
behavior in biological systems.

Molecular Identity and Physicochemical Foundation

2-Cyclopentylpropanoic acid is a carboxylic acid featuring a five-membered cyclopentane
ring attached to the second carbon of a propanoic acid chain.[1] This structure, while seemingly
simple, imparts specific characteristics crucial for its role as a chemical intermediate and a
structural motif in medicinal chemistry. The cyclopentyl group, in particular, is a key feature,
often incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability.

[1][2]

The foundational step in evaluating any compound for further development is to establish its
core physicochemical properties. These parameters, predicted through robust computational
models, govern its solubility, permeability, and potential for intermolecular interactions.
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Property Predicted Value Source
IUPAC Name 2-cyclopentylpropanoic acid PubChem|[3]
Molecular Formula CsH1402 PubChem][3]
Molecular Weight 142.20 g/mol PubChem|[3]
SMILES CC(C1ccecel1)e(=0)o PubChem[3]
HXUKLEOOKNOIJM-
InChlKey PubChem|[3]
UHFFFAOYSA-N
XLogP3-AA (Lipophilicity) 2.5 PubChem|[3]
Topological Polar Surface Area
37.3A2 PubChem[3]
(TPSA)
Hydrogen Bond Donor Count 1 PubCheml[4]
Hydrogen Bond Acceptor
2 PubChem|[4]
Count
Rotatable Bond Count 3 PubChem[4]
Predicted pKa ~4.8 Vulcanchem[1]

Expert Insight: The predicted XLogP3-AA value of 2.5 suggests a moderate level of lipophilicity.
This is a critical parameter in drug design, indicating that the molecule is likely to possess good
membrane permeability without being so lipophilic that it suffers from poor aqueous solubility.
The TPSA of 37.3 A2 is well within the range typically associated with good oral bioavailability.

[5]16]

Molecular Structure and Computational Analysis

Understanding the three-dimensional structure and electronic distribution of 2-
Cyclopentylpropanoic acid is fundamental to predicting its reactivity and interaction with
biological targets. Computational methods like Density Functional Theory (DFT) are employed
to model these characteristics.[7]

Caption: 2D structure of 2-Cyclopentylpropanoic acid highlighting key functional groups.
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The carboxylic acid group is the primary site of reactivity, capable of acting as a hydrogen bond
donor and acceptor, and can be deprotonated to form a carboxylate salt.[1] The cyclopentyl
ring is relatively inert but provides a rigid, lipophilic scaffold that can influence how the molecule
fits into a binding pocket and protects adjacent parts of a larger molecule from metabolic
degradation.[2][8]

Predicted Spectroscopic Sighature

For any synthesized compound, spectroscopic analysis is essential for structural confirmation.
While experimental data is definitive, predicted spectra serve as a crucial reference for
researchers. These predictions are generated based on computational analysis of the
molecule's interaction with electromagnetic fields.[9][10]

'H NMR (Proton NMR): The spectrum is expected to be complex in the aliphatic region (1.0-
2.5 ppm) due to overlapping signals from the cyclopentyl ring protons and the propyl chain. A
distinct downfield signal, likely a quartet, would correspond to the proton on the carbon alpha
to the carboxyl group. The carboxylic acid proton would appear as a broad singlet, typically
far downfield (>10 ppm), and its position can be sensitive to solvent and concentration.

e 13C NMR (Carbon-13 NMR): A signal at high chemical shift (>170 ppm) is characteristic of
the carbonyl carbon in the carboxylic acid. The carbons of the cyclopentyl ring and the
propanoic acid chain will appear in the 15-50 ppm range.

 Infrared (IR) Spectroscopy: A very broad absorption band is predicted in the 2500-3300 cm—1
range, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption is
expected around 1700-1725 cm~1 corresponding to the C=0 (carbonyl) stretch.[11]

e Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M*) would
be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the
carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentyl ring.

Predicted Pharmacokinetic (ADMET) Profile

In drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism,
Excretion, and Toxicity (ADMET) profile is critical to avoid costly late-stage failures.[12] In silico
models provide valuable first-pass predictions for these properties.[5][13]
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Computational ADMET Profiling Workflow
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Caption: A generalized workflow for predicting ADMET properties using computational models.
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ADMET Parameter

Prediction / Interpretation

Source

Absorption

Predicted to have high
intestinal absorption based on
its physicochemical properties
(LogP, TPSA).

General ADMET Principles[12]
[14]

Distribution

Unlikely to readily cross the
Blood-Brain Barrier (BBB) due

to the polar carboxylic acid

group.

General ADMET Principles[6]

Metabolism

The cyclopentyl group is
expected to confer metabolic
stability, making it resistant to
degradation pathways that

affect linear alkyl chains.[2]

Medicinal Chemistry

Principles[2]

Toxicity

Predicted to cause skin
irritation, serious eye irritation,
and may cause respiratory
irritation.[3] No significant
alerts for mutagenicity or
carcinogenicity are typically
found for simple aliphatic
carboxylic acids in standard

computational models.

PubChem][3]

Significance in Medicinal Chemistry

The inclusion of small cycloalkane rings, like cyclopentane, is a well-established strategy in

drug design.[15][16] These groups serve several key functions:

» Metabolic Stability: As mentioned, the ring is less susceptible to metabolic enzymes like

cytochrome P450s compared to flexible chains.[2]

» Conformational Rigidity: The ring constrains the geometry of the molecule, which can lock it

into a bioactive conformation, thereby increasing binding potency and selectivity for a
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biological target.[2][8]

e Improved Physicochemical Properties: Incorporating such a group can fine-tune lipophilicity
and other properties to optimize the overall ADMET profile of a drug candidate.

2-Cyclopentylpropanoic acid and its close analog, 3-Cyclopentylpropanoic acid (cypionic
acid), are used as intermediates and building blocks in the synthesis of a variety of
pharmaceutical compounds, most notably in creating ester prodrugs like testosterone
cypionate.[17][18] The lipophilicity of the cypionate group allows for the formation of a drug
depot after intramuscular injection, leading to a slow and sustained release of the active drug.
[17]

Appendix: Theoretical Methodology Protocols

The data presented in this guide is derived from established computational chemistry and
cheminformatics protocols. The following outlines a general, self-validating workflow for
generating such theoretical predictions.

Protocol 1: Physicochemical and ADMET Property Prediction

e Input: Obtain the canonical SMILES string for 2-Cyclopentylpropanoic acid:
CC(C1cccer)c(=0)0.

o Platform Selection: Utilize a validated cheminformatics platform such as the PubChem
computational property calculator, SwissADME, or pkCSM.[6][12][14]

e Property Calculation:

o For properties like LogP, TPSA, and molecular weight, algorithms based on atomic
contributions and topological indices are used.[13]

o For ADMET properties, Quantitative Structure-Activity Relationship (QSAR) models are
employed. These models are trained on large datasets of experimentally verified
compounds to find correlations between chemical structure and biological effect.[13]

o Data Curation: The output data is compiled and cross-referenced between multiple
predictors where possible to ensure consistency.
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Protocol 2: Spectroscopic Data Prediction

e Structure Optimization: The 3D geometry of the molecule is first optimized using a quantum
mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).[19]

 NMR Prediction: The optimized geometry is used to calculate the magnetic shielding tensors
for each nucleus. These values are then converted into chemical shifts (ppm) by referencing
them against a standard compound (e.g., tetramethylsilane).

IR Prediction: A frequency calculation is performed on the optimized structure. The resulting
vibrational modes and their intensities are used to generate a theoretical IR spectrum.

» Validation: Predicted values are compared against known experimental data for structurally
similar compounds to gauge the accuracy of the computational method.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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